

Baceridin's Impact on Cell Cycle Progression: A Technical Guide

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Compound of Interest

Compound Name: *Baceridin*

Cat. No.: *B12382041*

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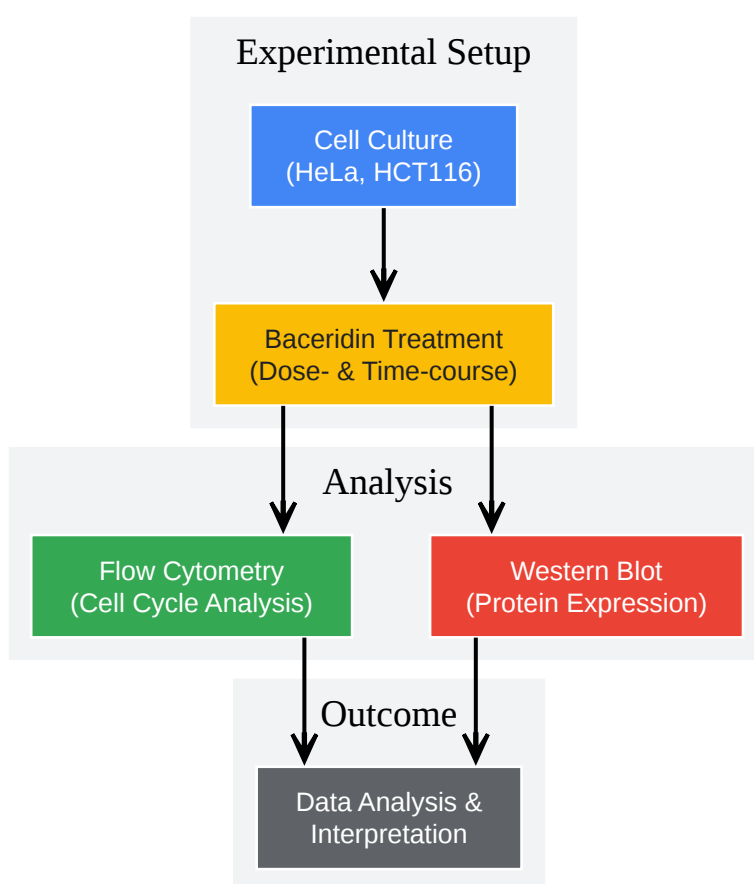
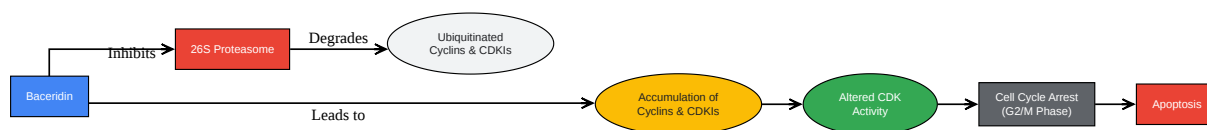
Introduction

Baceridin, a novel cyclic hexapeptide isolated from an epiphytic *Bacillus* strain, has been identified as a potent proteasome inhibitor.[1] This activity underlies its cytotoxic effects on tumor cells, where it disrupts normal cell cycle progression and induces apoptosis.[1] Notably, these effects are reported to occur through a p53-independent pathway, making **Baceridin** a person of interest for cancers with mutated or deficient p53.[1] This technical guide provides an in-depth overview of the mechanism by which **Baceridin** is understood to affect cell cycle progression, targeted at researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Proteasome Inhibition

The primary molecular target of **Baceridin** is the proteasome, a multi-protein complex responsible for the degradation of ubiquitinated proteins.[1] The proper functioning of the proteasome is critical for the timely degradation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinase (CDK) inhibitors. By inhibiting the proteasome, **Baceridin** leads to the accumulation of these proteins, thereby disrupting the orchestrated sequence of events required for cell cycle progression.

Signaling Pathway of Proteasome Inhibition Leading to Cell Cycle Arrest



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References

- 1. Baceridin, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
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